molecular formula C17H14ClFN4OS2 B3745089 N-(5-{[(2-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea

N-(5-{[(2-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea

Cat. No. B3745089
M. Wt: 408.9 g/mol
InChI Key: IBJFQUZXEQSKQB-UHFFFAOYSA-N
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Description

“N-(5-{[(2-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N’-(4-fluorophenyl)urea” is a compound that belongs to the 1,3,4-thiadiazole class of compounds . These compounds are known for their wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .


Synthesis Analysis

The synthesis of similar 1,3,4-thiadiazole derivatives involves three steps starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The exact synthesis process for “N-(5-{[(2-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N’-(4-fluorophenyl)urea” might vary but could be expected to follow a similar pathway.

Future Directions

The future directions for “N-(5-{[(2-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N’-(4-fluorophenyl)urea” and similar compounds could involve further evaluation of their biological activities. For instance, one of the synthesized 1,3,4-thiadiazole derivatives showed great inhibitory activity against the urease enzyme, suggesting it might be a promising candidate for further evaluation .

properties

IUPAC Name

1-[5-[(2-chlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4OS2/c18-14-4-2-1-3-11(14)9-25-10-15-22-23-17(26-15)21-16(24)20-13-7-5-12(19)6-8-13/h1-8H,9-10H2,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJFQUZXEQSKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-{[(2-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-{[(2-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea
Reactant of Route 2
Reactant of Route 2
N-(5-{[(2-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea
Reactant of Route 3
Reactant of Route 3
N-(5-{[(2-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea
Reactant of Route 4
N-(5-{[(2-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea
Reactant of Route 5
N-(5-{[(2-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea
Reactant of Route 6
Reactant of Route 6
N-(5-{[(2-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea

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